3-(4-(Methylsulfonyl)phenyl)propanoic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

3-(4-methylsulfonylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-15(13,14)9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZBVBATZOAPQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371731 |

Source

|

| Record name | 3-[4-(METHYLSULFONYL)PHENYL]PROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387350-46-1 |

Source

|

| Record name | 4-(Methylsulfonyl)benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=387350-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-(METHYLSULFONYL)PHENYL]PROPANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-(Methylsulfonyl)phenyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Physicochemical properties of 3-(4-(methylsulfonyl)phenyl)propanoic acid"

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-(methylsulfonyl)phenyl)propanoic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of this compound (CAS No: 387350-46-1). As a key intermediate in the synthesis of pharmaceutical compounds, particularly in the development of anti-inflammatory and analgesic agents, a thorough understanding of its properties is critical for researchers, chemists, and drug development professionals.[1] This document delineates its molecular identity, details its key physicochemical characteristics, and provides robust, field-proven experimental protocols for their determination. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.

Molecular and Chemical Identity

This compound is a bifunctional organic molecule characterized by a phenyl ring substituted with a propanoic acid chain and a methylsulfonyl group. The carboxylic acid moiety imparts acidic properties, while the polar methylsulfonyl group influences solubility and metabolic stability, making it a valuable building block in medicinal chemistry.[1]

Table 1: Chemical Identity and Descriptors

| Identifier | Value |

|---|---|

| CAS Number | 387350-46-1[1][2][3][4] |

| Molecular Formula | C₁₀H₁₂O₄S[1][2][3][4] |

| Molecular Weight | 228.26 g/mol [1] |

| IUPAC Name | 3-(4-methylsulfonylphenyl)propanoic acid |

| SMILES | CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)O[5] |

| InChI | InChI=1S/C10H12O4S/c1-15(13,14)9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H,11,12)[5] |

| InChIKey | ZZZBVBATZOAPQB-UHFFFAOYSA-N[5] |

Core Physicochemical Properties

The utility of a chemical intermediate in drug discovery is profoundly influenced by its physicochemical properties. These parameters govern its reactivity, solubility, purification, and ultimately, the biological profile of the final active pharmaceutical ingredient (API).

Table 2: Summary of Physicochemical Properties

| Property | Value / Expected Behavior | Significance in Drug Development |

|---|---|---|

| Melting Point (°C) | 170 - 172[1] | A sharp melting point range is a primary indicator of high purity.[6][7] |

| Solubility | Expected to be soluble in basic aqueous solutions (e.g., NaOH, NaHCO₃) and polar organic solvents. Limited solubility in water and non-polar solvents. | Governs solvent selection for synthesis, purification (crystallization), and formulation. |

| pKa | Not experimentally determined. Estimated to be ~4.5, similar to other phenylpropanoic acids.[8][9] | Determines the ionization state at physiological pH, impacting absorption, distribution, and target binding. |

| LogP (Octanol/Water) | Predicted XlogP: 0.8[5] | Measures lipophilicity, a key factor in predicting membrane permeability and oral bioavailability (Lipinski's Rule of Five).[10] |

Experimental Protocols for Property Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of the core physicochemical properties. The rationale behind key steps is included to provide a deeper understanding of the process.

Melting Point Determination (Capillary Method)

The melting point is a fundamental property used to assess the purity of a crystalline solid.[7] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[6]

Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Gently press the open end of a thin-walled capillary tube into the powdered sample, tapping the sealed end on a hard surface to pack a small amount (approx. 1/16 inch) of the material into the bottom.[11]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus, such as a DigiMelt or Mel-Temp.[11][12]

-

Rapid Determination (Optional): Perform an initial rapid heating (10-20 °C/min) to find an approximate melting range. This saves time in the subsequent precise measurement.[6][11]

-

Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating again at a slow, controlled rate (1-2 °C/min).[11] A slow ramp rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts completely (T₂). The melting point is reported as the range T₁ - T₂. A pure sample will exhibit a sharp range of 0.5-1.0 °C.

Solubility Profile Determination

A qualitative solubility analysis provides crucial information about the functional groups and polarity of a molecule.[13] For an unknown compound, this is often the first analytical step. The presence of the carboxylic acid group suggests predictable behavior in acidic and basic media.

Workflow Diagram for Solubility Testing

Caption: Logical workflow for qualitative solubility analysis.

Protocol:

-

Water Solubility: Add ~25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously for 60 seconds.[14][15] If soluble, test the solution with litmus or pH paper.[13][16] An acidic pH would confirm the nature of the carboxylic acid.

-

Base Solubility (NaOH): To a fresh sample, add 0.75 mL of 5% NaOH solution. Shake vigorously. Solubility indicates an acidic functional group. The carboxylic acid deprotonates to form a water-soluble sodium carboxylate salt.

-

Base Solubility (NaHCO₃): To a fresh sample, add 0.75 mL of 5% NaHCO₃ solution.[14] Vigorous shaking and observation of effervescence (CO₂ release) is a strong confirmation of a carboxylic acid, which is a strong enough acid to react with the weak base bicarbonate.

-

Acid Solubility (HCl): To a fresh sample, add 0.75 mL of 5% HCl solution.[14] As the compound lacks a basic functional group (like an amine), it is expected to be insoluble.

-

Organic Solvent Solubility: Test solubility in a polar organic solvent (e.g., ethanol) and a non-polar one (e.g., hexane). The molecule's polarity suggests it will be more soluble in polar organic solvents.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.[17][18] It involves monitoring the pH of a solution of the acid as a standard solution of a strong base is added incrementally.[19] The pKa is the pH at which the acid is 50% dissociated, corresponding to the midpoint of the titration curve's buffer region.[20][21]

Workflow for pKa Determination

Caption: Experimental workflow for pKa determination via potentiometric titration.

Protocol:

-

System Preparation: Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[19] Prepare a standardized solution of 0.1 M NaOH.

-

Sample Preparation: Accurately weigh and dissolve the compound in a known volume of deionized, carbonate-free water to a concentration of approximately 1-10 mM. Purging the solution with nitrogen can displace dissolved CO₂ which can interfere with the titration.[19]

-

Titration: Place the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode. Add the 0.1 M NaOH titrant in small, precise increments using a burette.

-

Data Collection: After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue well past the equivalence point (the point of steepest pH change).

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the inflection point of the resulting sigmoid curve. The volume of NaOH at this point is Veq. The pKa is the pH value on the curve that corresponds to half of this volume (Veq/2).[21] For robust data, the titration should be performed in triplicate.[19]

LogP Determination (Shake-Flask Method)

The n-octanol/water partition coefficient (LogP) is the gold standard measure of a compound's lipophilicity.[10][22] The shake-flask method directly measures the equilibrium distribution of the compound between these two immiscible phases.[23]

Workflow for Shake-Flask LogP Determination

Caption: Experimental workflow for LogP determination via the shake-flask method.

Protocol:

-

Solvent Preparation: Pre-saturate n-octanol with water (or a suitable buffer, like PBS pH 7.4 for LogD measurements) and vice-versa by shaking them together for 24 hours and allowing the phases to separate.[10][24] This step is crucial to prevent volume changes during the experiment.

-

Sample Addition: Prepare a stock solution of the compound in one of the pre-saturated phases (e.g., 10 mM in DMSO, then diluted into a phase).[10][23] Add a known volume of each phase to a vial.

-

Equilibration: Cap the vial and shake vigorously for a set period (e.g., 2-4 hours) at a constant temperature (e.g., 25 °C) to allow the compound to partition and reach equilibrium between the two phases.[25]

-

Phase Separation: Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process and ensure a clean separation.[23]

-

Sampling: Carefully withdraw an aliquot from the n-octanol layer and another from the aqueous layer. Extreme care must be taken to avoid cross-contamination of the phases during sampling.[22]

-

Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as HPLC-UV or LC-MS.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

References

- 1. This compound [myskinrecipes.com]

- 2. calpaclab.com [calpaclab.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 3-[4-(Methylsulfonyl)phenyl]propanoic acid [oakwoodchemical.com]

- 5. PubChemLite - this compound (C10H12O4S) [pubchemlite.lcsb.uni.lu]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. studylib.net [studylib.net]

- 8. 3-phenylpropanoic acid [chemister.ru]

- 9. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. westlab.com [westlab.com]

- 13. www1.udel.edu [www1.udel.edu]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. bellevuecollege.edu [bellevuecollege.edu]

- 16. scribd.com [scribd.com]

- 17. You are being redirected... [ecetoc.org]

- 18. m.youtube.com [m.youtube.com]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. encyclopedia.pub [encyclopedia.pub]

- 23. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 24. researchgate.net [researchgate.net]

- 25. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

A Technical Guide to 3-(4-(methylsulfonyl)phenyl)propanoic Acid and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

This in-depth technical guide provides a comprehensive overview of 3-(4-(methylsulfonyl)phenyl)propanoic acid, a key structural motif in a significant class of therapeutic agents. We will delve into its synthesis, explore the structure-activity relationships of its analogs, detail its biological evaluation as a selective cyclooxygenase-2 (COX-2) inhibitor, and discuss its relevance in modern drug development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences.

Introduction: The Significance of the Methylsulfonylphenyl Moiety

The 4-(methylsulfonyl)phenyl group is a well-established pharmacophore in medicinal chemistry, most notably for its role in selective COX-2 inhibitors.[1][2] The discovery that the cyclooxygenase (COX) enzyme exists in two isoforms, a constitutive COX-1 responsible for physiological functions and an inducible COX-2 involved in inflammation, revolutionized the development of non-steroidal anti-inflammatory drugs (NSAIDs).[3][4][5] This led to the creation of selective COX-2 inhibitors, or "coxibs," designed to reduce the gastrointestinal side effects associated with traditional NSAIDs that inhibit both isoforms.[3][5]

At the heart of many of these selective inhibitors, including the blockbuster drug Celecoxib, is the 4-(methylsulfonyl)phenyl moiety.[6][7] This group plays a crucial role in the selective binding to the COX-2 enzyme. The larger active site of COX-2, compared to COX-1, possesses a side pocket that can accommodate the bulky methylsulfonyl group, leading to preferential inhibition.[3][8] this compound serves as a fundamental building block and a key intermediate in the synthesis of these important therapeutic agents.[9]

Synthesis of this compound

The synthesis of this compound can be approached through several routes, often starting from more readily available precursors. A common and efficient strategy involves the oxidation of the corresponding thioether, 3-(4-(methylthio)phenyl)propanoic acid.

Proposed Synthetic Pathway

A plausible and scalable synthetic route is a two-step process starting from 4-(methylthio)benzaldehyde.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Knoevenagel Condensation to form 3-(4-(Methylthio)phenyl)propenoic acid

-

To a stirred solution of 4-(methylthio)benzaldehyde (1 equivalent) in pyridine (5-10 volumes), add malonic acid (1.2 equivalents) and a catalytic amount of piperidine (0.1 equivalents).

-

Heat the reaction mixture to reflux (approximately 115°C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 3-(4-(methylthio)phenyl)propenoic acid.

Step 2: Reduction to 3-(4-(Methylthio)phenyl)propanoic acid

-

Dissolve the 3-(4-(methylthio)phenyl)propenoic acid (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (1-5 mol%).

-

Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at room temperature and atmospheric pressure until the uptake of hydrogen ceases.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain 3-(4-(methylthio)phenyl)propanoic acid.

Step 3: Oxidation to this compound

-

Dissolve the 3-(4-(methylthio)phenyl)propanoic acid (1 equivalent) in a suitable solvent like dichloromethane (DCM) or acetic acid.[10]

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add a solution of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) or Oxone® (potassium peroxymonosulfate) (2.2 equivalents) in the same solvent.[11]

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure, and purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound.[10]

Analogs of this compound and Structure-Activity Relationships (SAR)

The core structure of this compound can be modified to generate a diverse library of analogs with varying biological activities. The primary focus of these modifications has been the development of potent and selective COX-2 inhibitors.

Key Structural Features for COX-2 Selectivity

The general pharmacophore for diaryl heterocyclic COX-2 inhibitors, such as Celecoxib, consists of a central heterocyclic ring (e.g., pyrazole) with two adjacent aryl groups.[8][12] One of these aryl rings typically bears a sulfonamide or a methylsulfonyl group that is crucial for COX-2 selectivity.[1]

Caption: Key pharmacophoric features for selective COX-2 inhibitors.

Modifications of the Propanoic Acid Chain

The propanoic acid moiety of the title compound can be derivatized to create various analogs. For instance, amidation of the carboxylic acid with different amines can lead to a new series of compounds with potentially altered pharmacokinetic and pharmacodynamic properties. Esterification of the carboxylic acid can also be explored.

Modifications of the Phenyl Ring and Sulfonyl Group

Substitution on the phenyl ring can influence the electronic and steric properties of the molecule, potentially affecting its binding affinity and selectivity for COX-2. While the methylsulfonyl group is a key feature, its replacement with other electron-withdrawing groups could be investigated, although this may impact COX-2 selectivity.

Biological Evaluation: In Vitro COX Inhibition Assays

To determine the potency and selectivity of this compound and its analogs as COX inhibitors, in vitro enzyme inhibition assays are essential.[4][13]

Principle of the Assay

The assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandins by purified COX-1 and COX-2 enzymes.[14][15] The amount of prostaglandin produced is quantified, typically using an enzyme immunoassay (EIA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15]

Detailed Experimental Protocol for In Vitro COX Inhibition Assay

This protocol is a generalized procedure and may require optimization for specific compounds and laboratory conditions.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compounds and reference inhibitors (e.g., Celecoxib, SC-560) dissolved in DMSO

-

Stop solution (e.g., 1 M HCl)

-

Prostaglandin E2 (PGE2) EIA kit

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.

-

Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Inhibitor Addition: Add a small volume of the diluted test compounds or reference inhibitors to the wells. Include wells with DMSO alone as a control for 100% enzyme activity and wells without the enzyme as a background control.

-

Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[14]

-

Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at 37°C for a specific time (e.g., 10 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

PGE2 Quantification: Dilute the reaction mixture and quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Quantitative Data and Interpretation

The IC50 values for both COX-1 and COX-2 are determined to assess the potency and selectivity of the compounds. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 7.6 | 0.04 | 190 |

| Rofecoxib | >1000 | 0.018 | >55,555 |

| Ibuprofen | 1.3 | 3.5 | 0.37 |

| Aspirin | 0.1 | 1.7 | 0.06 |

| (Note: These are representative values from the literature and can vary depending on the assay conditions.) |

Pharmacokinetics and Metabolism

The pharmacokinetic profile of a drug candidate is crucial for its clinical success. For analogs of this compound, understanding their absorption, distribution, metabolism, and excretion (ADME) properties is essential.

Insights from Celecoxib Pharmacokinetics

Celecoxib, a prominent drug containing the 4-(methylsulfonyl)phenyl moiety, provides valuable insights into the likely pharmacokinetic behavior of related compounds.

-

Absorption: Celecoxib is well-absorbed after oral administration, with peak plasma concentrations reached in about 3 hours.[7][16]

-

Distribution: It is highly protein-bound (around 97%).[6]

-

Metabolism: Celecoxib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, to inactive metabolites.[7][16][17] The primary metabolic pathway involves hydroxylation of the methyl group on the tolyl ring, followed by oxidation to a carboxylic acid.[7][16]

-

Excretion: The metabolites are primarily excreted in the feces and urine.[7][16]

Caption: Major metabolic pathway of Celecoxib.

Predicted Pharmacokinetic Profile of this compound

Based on its structure, this compound is expected to be orally bioavailable. The carboxylic acid moiety may undergo glucuronidation, a common metabolic pathway for acidic drugs. The methylsulfonyl group is generally metabolically stable. The overall pharmacokinetic profile will be influenced by the specific analogs and their physicochemical properties.

Therapeutic Potential and Future Directions

While this compound itself is primarily a synthetic intermediate, its analogs have significant therapeutic potential. The development of novel COX-2 inhibitors continues to be an active area of research, with a focus on improving cardiovascular safety profiles.

Beyond inflammation and pain, selective COX-2 inhibitors are being investigated for their potential in other therapeutic areas, including:

-

Oncology: COX-2 is overexpressed in various cancers, and its inhibition has been shown to have anti-proliferative and anti-angiogenic effects.[8][12]

-

Neurodegenerative Diseases: Neuroinflammation is implicated in the pathogenesis of diseases like Alzheimer's and Parkinson's, and COX-2 inhibitors are being explored as potential neuroprotective agents.

The design and synthesis of novel analogs based on the this compound scaffold, with optimized potency, selectivity, and pharmacokinetic properties, represent a promising avenue for the discovery of new and improved therapeutic agents.

References

- 1. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor [jstage.jst.go.jp]

- 4. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 5. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound [myskinrecipes.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Sulfone synthesis by oxidation [organic-chemistry.org]

- 12. Design, synthesis, and biological evaluation of new celecoxib analogs as apoptosis inducers and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijclinmedcasereports.com [ijclinmedcasereports.com]

An In-depth Technical Guide to 3-[4-(Methylsulfonyl)phenyl]propanoic Acid (CAS 387350-46-1) for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 3-[4-(Methylsulfonyl)phenyl]propanoic acid, a key chemical intermediate in the development of targeted therapeutics. We will delve into its chemical properties, synthesis, and primary applications, with a focus on its role in the generation of selective cyclooxygenase-2 (COX-2) inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their research endeavors.

Core Chemical and Physical Properties

3-[4-(Methylsulfonyl)phenyl]propanoic acid, identified by CAS number 387350-46-1, is a white solid organic compound. Its structural and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₄S | --INVALID-LINK-- |

| Molecular Weight | 228.27 g/mol | --INVALID-LINK-- |

| Melting Point | 170-172 °C | MySkinRecipes |

| IUPAC Name | 3-(4-methylsulfonylphenyl)propanoic acid | PubChem |

| Synonyms | Benzenepropanoic acid, 4-(methylsulfonyl)- | PubChem |

The presence of the methylsulfonyl group (a sulfone) is a key feature of this molecule. The sulfone moiety is a strong hydrogen bond acceptor and is known to be metabolically stable.[1] These characteristics make it a valuable functional group in drug design, often incorporated to enhance the pharmacokinetic and pharmacodynamic properties of a lead compound.

Strategic Importance in Drug Discovery: A Building Block for Selective COX-2 Inhibitors

The primary application of 3-[4-(Methylsulfonyl)phenyl]propanoic acid in drug discovery lies in its use as a precursor for the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors.[2] COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[2] Selective COX-2 inhibitors were developed to provide the anti-inflammatory and analgesic effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[3]

The 4-methylsulfonylphenyl moiety is a well-established pharmacophore found in several selective COX-2 inhibitors, such as celecoxib and rofecoxib.[3][4] This group is known to bind to a specific secondary pocket in the COX-2 active site, which is not readily accessible in the COX-1 isoform, thereby conferring selectivity.[4] The propanoic acid side chain of 3-[4-(Methylsulfonyl)phenyl]propanoic acid provides a reactive handle for further chemical modifications, allowing for the construction of more complex molecules that can effectively and selectively target the COX-2 enzyme.[3]

The general workflow for utilizing this intermediate in the development of novel COX-2 inhibitors is depicted in the following diagram:

Caption: Workflow for the use of 3-[4-(Methylsulfonyl)phenyl]propanoic acid in COX-2 inhibitor drug discovery.

Experimental Protocols

Synthesis of 3-[4-(Methylsulfonyl)phenyl]propanoic Acid

A plausible synthetic route to 3-[4-(Methylsulfonyl)phenyl]propanoic acid involves a two-step process starting from 3-(4-(methylthio)phenyl)propanoic acid. This precursor can be synthesized via the reaction of 4-(methylthio)thiophenol with 3-chloropropanoic acid.[5]

Step 1: Synthesis of 3-(4-(methylthio)phenyl)propanoic acid

This step is based on a general procedure for the synthesis of 3-(arylthio)propanoic acids.[5]

-

To a stirred solution of sodium hydroxide (1.0 M) and sodium carbonate (1.0 M) in water, add a solution of 4-(methylthio)thiophenol in ethanol.

-

To this mixture, add an aqueous solution of 3-chloropropanoic acid.

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 3-(4-(methylthio)phenyl)propanoic acid.

Step 2: Oxidation of the Thioether to the Sulfone

The oxidation of the thioether to the sulfone can be achieved using various oxidizing agents. A common and effective reagent is meta-chloroperoxybenzoic acid (m-CPBA).[6]

-

Dissolve 3-(4-(methylthio)phenyl)propanoic acid in a suitable solvent, such as dichloromethane (DCM).

-

Cool the solution in an ice bath.

-

Slowly add a solution of m-CPBA (approximately 2.2 equivalents) in DCM to the cooled solution.

-

Allow the reaction to stir at room temperature overnight, monitoring by TLC.

-

Upon completion, quench the reaction with a solution of sodium sulfite.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 3-[4-(Methylsulfonyl)phenyl]propanoic acid.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes using a fluorometric assay kit.[7]

Materials:

-

COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Fluorometric probe

-

Assay buffer

-

Test compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme and Substrate Preparation: Reconstitute the COX enzymes and arachidonic acid according to the manufacturer's instructions. Keep the enzymes on ice during use.

-

Compound Preparation: Prepare a series of dilutions of the test compound in assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

Assay Setup:

-

Enzyme Control (EC): Add assay buffer to the wells.

-

Inhibitor Control (IC): Add the appropriate positive control inhibitor to designated wells.

-

Sample (S): Add the diluted test compound to the sample wells.

-

-

Reaction Initiation: Add the reaction mix containing the fluorometric probe to all wells. To initiate the reaction, add the arachidonic acid solution to all wells simultaneously using a multichannel pipette.

-

Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence kinetically (e.g., every minute for 10-20 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for all wells.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Slope of S / Slope of EC)] * 100

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

The following diagram illustrates the principle of the COX inhibition assay:

Caption: Principle of the in vitro COX inhibition assay.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a standard in vivo model to assess the anti-inflammatory activity of new chemical entities.[8][9]

Animals:

-

Male Wistar rats or Swiss albino mice.

Materials:

-

Carrageenan solution (1% w/v in saline)

-

Test compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

-

Positive control (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Fasting: Fast the animals overnight with free access to water.

-

Grouping: Divide the animals into groups (e.g., control, positive control, and test compound groups).

-

Compound Administration: Administer the vehicle, positive control, or test compound orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 60 minutes) following compound administration, inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100 where ΔV is the change in paw volume.

-

Compare the results of the test compound group with the control and positive control groups to determine its anti-inflammatory efficacy.

-

Conclusion and Future Perspectives

3-[4-(Methylsulfonyl)phenyl]propanoic acid is a valuable and strategically important building block in medicinal chemistry, particularly for the development of selective COX-2 inhibitors. Its well-defined structure, coupled with the favorable properties imparted by the methylsulfonyl group, makes it an attractive starting point for the synthesis of novel anti-inflammatory and analgesic agents. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize and evaluate new compounds derived from this versatile intermediate. Future research may explore the incorporation of this scaffold into other therapeutic areas, leveraging the unique electronic and steric properties of the methylsulfonylphenyl moiety to design next-generation targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. africaresearchconnects.com [africaresearchconnects.com]

- 4. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 8. scielo.br [scielo.br]

- 9. scielo.br [scielo.br]

An In-depth Technical Guide to 3-[4-(Methylsulfonyl)phenyl]propanoic Acid: Molecular Structure, Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of 3-[4-(methylsulfonyl)phenyl]propanoic acid, a key organic intermediate in pharmaceutical synthesis. The document elucidates its molecular structure, physicochemical properties, and molecular weight. A detailed, field-proven synthetic methodology is presented, including a step-by-step protocol for its preparation via the oxidation of its thioether precursor. Furthermore, this guide offers a thorough characterization profile, detailing the expected spectroscopic signatures (¹H NMR, ¹³C NMR, and FT-IR) to ensure analytical confirmation of the compound's identity and purity. This guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.

Introduction

3-[4-(Methylsulfonyl)phenyl]propanoic acid, with the CAS Number 387350-46-1, is a bifunctional organic molecule of significant interest in the pharmaceutical industry.[1] Its structure incorporates a propanoic acid moiety, which provides a handle for various chemical modifications, and a methylsulfonylphenyl group, a common pharmacophore in many therapeutic agents. This unique combination of functional groups makes it a valuable building block, particularly in the synthesis of anti-inflammatory and analgesic drugs.[2] The methylsulfonyl group can influence the pharmacokinetic properties of a drug molecule, such as its solubility and metabolic stability. This guide offers a deep dive into the fundamental chemical aspects of this important intermediate.

Molecular Structure and Physicochemical Properties

The molecular integrity of 3-[4-(methylsulfonyl)phenyl]propanoic acid is foundational to its utility in chemical synthesis. A precise understanding of its structure and properties is paramount for its effective application.

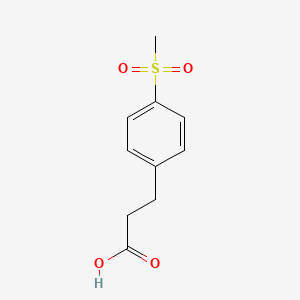

Molecular Structure

The molecular structure of 3-[4-(methylsulfonyl)phenyl]propanoic acid consists of a central benzene ring substituted at the 1 and 4 positions. A propanoic acid group is attached to the first carbon, and a methylsulfonyl group (-SO₂CH₃) is attached to the fourth carbon.

Caption: 2D representation of the molecular structure of 3-[4-(methylsulfonyl)phenyl]propanoic acid.

Physicochemical Data

A summary of the key physicochemical properties of 3-[4-(methylsulfonyl)phenyl]propanoic acid is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₄S | [1][2] |

| Molecular Weight | 228.26 g/mol | [2] |

| CAS Number | 387350-46-1 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 170-172 °C | [2] |

| Storage | Room temperature | [1] |

Synthesis Methodology

The synthesis of 3-[4-(methylsulfonyl)phenyl]propanoic acid is most effectively achieved through a two-step process. The first step involves the synthesis of the thioether precursor, 3-[4-(methylthio)phenyl]propanoic acid, followed by its oxidation to the desired sulfone. This approach is rooted in established and reliable organic chemistry transformations.

Synthesis Workflow

Caption: Overall synthetic workflow for the preparation of 3-[4-(methylsulfonyl)phenyl]propanoic acid.

Experimental Protocols

Step 1: Synthesis of 3-[4-(Methylthio)phenyl]propanoic Acid

This procedure is adapted from a general method for the synthesis of 3-(arylthio)propanoic acids.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylthiophenol (1 equivalent) in a suitable solvent such as ethanol.

-

Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (2 equivalents).

-

Addition of 3-Chloropropanoic Acid: Slowly add a solution of 3-chloropropanoic acid (1.05 equivalents) in water to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 18-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted 4-methylthiophenol.

-

Acidification and Extraction: Acidify the aqueous layer with a concentrated mineral acid (e.g., HCl) to a pH of approximately 2. The product will precipitate out. Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-[4-(methylthio)phenyl]propanoic acid. Further purification can be achieved by recrystallization.

Step 2: Oxidation to 3-[4-(Methylsulfonyl)phenyl]propanoic Acid

This protocol is based on standard oxidation procedures for converting thioethers to sulfones.[4]

-

Dissolution: Dissolve the 3-[4-(methylthio)phenyl]propanoic acid (1 equivalent) obtained from Step 1 in a suitable solvent like dichloromethane (DCM) or acetic acid.

-

Oxidant Addition: Cool the solution in an ice bath and slowly add the oxidizing agent. A common and effective choice is meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents). Alternatively, hydrogen peroxide in acetic acid can be used.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight. Monitor the reaction progress by TLC.

-

Quenching and Work-up: Once the reaction is complete, quench any excess oxidant by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the product into an organic solvent like DCM. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Purification and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-[4-(methylsulfonyl)phenyl]propanoic acid.

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized 3-[4-(methylsulfonyl)phenyl]propanoic acid. The following sections detail the expected spectroscopic data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet | 1H | -COOH |

| ~7.9 | Doublet | 2H | Aromatic protons ortho to -SO₂CH₃ |

| ~7.5 | Doublet | 2H | Aromatic protons meta to -SO₂CH₃ |

| ~3.1 | Singlet | 3H | -SO₂CH₃ |

| ~3.0 | Triplet | 2H | -CH₂ -COOH |

| ~2.7 | Triplet | 2H | Ar-CH₂ - |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | C =O (Carboxylic Acid) |

| ~145 | Aromatic C -SO₂CH₃ |

| ~140 | Aromatic C -CH₂CH₂COOH |

| ~130 | Aromatic C H meta to -SO₂CH₃ |

| ~128 | Aromatic C H ortho to -SO₂CH₃ |

| ~44 | -SO₂C H₃ |

| ~35 | -C H₂-COOH |

| ~30 | Ar-C H₂- |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1300 and ~1150 | Asymmetric and Symmetric S=O stretch | Sulfone |

| ~3000 | C-H stretch (aromatic) | Aromatic Ring |

| ~2900 | C-H stretch (aliphatic) | Alkyl Chain |

Conclusion

This technical guide has provided a detailed and practical overview of 3-[4-(methylsulfonyl)phenyl]propanoic acid. The information presented on its molecular structure, physicochemical properties, a robust synthetic pathway, and comprehensive characterization data serves as a valuable resource for scientists and researchers. The methodologies and analytical data described herein are designed to facilitate the successful synthesis and verification of this important pharmaceutical intermediate, thereby supporting advancements in drug discovery and development.

References

An In-Depth Technical Guide to the In Vitro Evaluation of 3-(4-(methylsulfonyl)phenyl)propanoic Acid

Introduction

3-(4-(methylsulfonyl)phenyl)propanoic acid is a chemical intermediate recognized for its role in the synthesis of pharmaceutical compounds, particularly anti-inflammatory and analgesic agents.[1] Its molecular structure suggests a potential for biological activity, specifically as a modulator of inflammatory pathways. The presence of the methylsulfonyl group can influence its solubility, binding properties, and metabolic stability, making it an interesting candidate for drug discovery and development.[1] Phenylpropanoic acid derivatives have been explored for a range of therapeutic applications, including as agonists for the free fatty acid receptor 4 (FFA4) involved in metabolic diseases and as potential anticancer agents.[2][3][4]

This guide provides a comprehensive framework for the in vitro investigation of this compound, offering researchers a scientifically grounded approach to characterizing its potential cytotoxic and anti-inflammatory properties. The methodologies detailed herein are designed to establish a foundational understanding of the compound's biological effects and its mechanism of action at a cellular level.

Hypothesized Mechanism of Action and Biological Targets

Given its utility in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, it is plausible that this compound itself may exhibit inhibitory activity against COX-1 and COX-2.[1][5] These enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Dysregulation of COX-2 is also implicated in the pathogenesis of several chronic diseases, including cancer.[6] Therefore, a primary focus of the in vitro evaluation of this compound should be the assessment of its impact on the COX pathway.

Caption: Hypothesized inhibition of the Cyclooxygenase (COX) pathway by the test compound.

In Vitro Experimental Workflows

A systematic in vitro evaluation should begin with an assessment of the compound's general cytotoxicity to determine a suitable concentration range for subsequent mechanistic assays. Following this, specific anti-inflammatory and enzyme inhibition assays can be performed.

I. Cytotoxicity Assessment: Cell Viability Assays

The initial step in characterizing a novel compound is to determine its effect on cell viability. This allows for the identification of a non-toxic concentration range for subsequent assays and provides preliminary insights into its potential as a cytotoxic agent. Tetrazolium reduction assays are a reliable and widely used method for this purpose.[7]

A. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which can be an indicator of cell viability.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cells (e.g., A549 human lung carcinoma, or a relevant inflammatory cell line like RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 (the concentration that inhibits 50% of cell growth).

B. XTT Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is an alternative to the MTT assay that offers the advantage of producing a water-soluble formazan product, thus eliminating the need for a solubilization step.[10] This can reduce the number of steps and potential for error in the assay.[10]

Experimental Protocol: XTT Assay

-

Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.

-

XTT Addition: After the compound incubation period, add 50 µL of the XTT working solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 atmosphere.

-

Absorbance Measurement: Measure the absorbance at 450-490 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.

Caption: General workflow for in vitro cytotoxicity assessment.

II. Anti-inflammatory Activity Assessment

Several in vitro assays can be employed to evaluate the anti-inflammatory potential of a compound. These assays are often based on the principle of stabilizing membranes or preventing protein denaturation, both of which are processes implicated in inflammation.[6][12][13]

A. Inhibition of Protein Denaturation Assay

Protein denaturation is a process where proteins lose their tertiary and secondary structures. This phenomenon is associated with inflammatory conditions like arthritis.[13] A compound that can prevent protein denaturation may have anti-inflammatory properties.

Experimental Protocol: Inhibition of Protein Denaturation

-

Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of various concentrations of the test compound and 0.5 mL of a 5% w/v solution of bovine serum albumin (BSA).

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the mixture at 51°C for 20 minutes.

-

Cooling and Absorbance Measurement: After cooling, measure the turbidity of the samples at 660 nm using a spectrophotometer.

-

Control and Standard: Use a vehicle control and a standard anti-inflammatory drug like diclofenac sodium for comparison.[14]

-

Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.

B. Membrane Stabilization Assay

The stabilization of red blood cell membranes can be used as an in vitro model to assess anti-inflammatory activity.[14] During inflammation, lysosomal enzymes are released, which can damage surrounding tissues. Compounds that can stabilize lysosomal membranes may be effective anti-inflammatory agents.

Experimental Protocol: Human Red Blood Cell (HRBC) Membrane Stabilization

-

HRBC Suspension Preparation: Obtain fresh human blood and mix it with an equal volume of Alsever's solution (anticoagulant). Centrifuge at 3000 rpm for 10 minutes, wash the pellet with isosaline, and prepare a 10% v/v suspension in isosaline.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 1 mL of different concentrations of the test compound, 1 mL of phosphate buffer (pH 7.4), 0.5 mL of HRBC suspension, and 2 mL of hyposaline.

-

Incubation: Incubate the mixture at 37°C for 30 minutes.

-

Centrifugation and Absorbance Measurement: Centrifuge the mixture at 3000 rpm for 20 minutes and measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

-

Control and Standard: Use a vehicle control and a standard drug like diclofenac sodium.[14]

-

Data Analysis: Calculate the percentage of membrane stabilization using the formula: % Protection = 100 - [(Absorbance of Test / Absorbance of Control) x 100].

III. Enzyme Inhibition Assays: COX-1 and COX-2

To directly assess the hypothesized mechanism of action, commercially available COX-1 and COX-2 inhibitor screening assays can be utilized. These assays typically measure the peroxidase activity of the COX enzymes.

Experimental Protocol: COX Inhibition Assay

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions for the specific COX inhibitor screening assay kit.

-

Enzyme and Compound Incubation: In a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and various concentrations of the test compound or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1). Incubate for a specified time at room temperature.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Colorimetric Detection: The reaction produces Prostaglandin G2, and the peroxidase component of the COX enzyme converts a chromogenic substrate, resulting in a color change.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 590 nm) at multiple time points.

-

Data Analysis: Calculate the rate of the reaction for each concentration of the test compound and determine the IC50 value for both COX-1 and COX-2. The ratio of IC50 (COX-2) / IC50 (COX-1) will indicate the selectivity of the compound.

Data Presentation and Interpretation

The quantitative data generated from these in vitro studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |

| A549 | MTT | 24 | >100 |

| A549 | MTT | 48 | 85.2 ± 5.4 |

| RAW 264.7 | XTT | 24 | 92.1 ± 7.8 |

| Normal Fibroblasts | MTT | 48 | >100 |

Table 2: Hypothetical Anti-inflammatory and COX Inhibition Data

| Assay | Parameter | Test Compound IC50 (µM) | Diclofenac Sodium IC50 (µM) |

| Protein Denaturation | % Inhibition | 65.7 ± 4.1 | 15.3 ± 1.9 |

| HRBC Membrane Stabilization | % Protection | 58.9 ± 6.2 | 12.8 ± 2.1 |

| COX-1 Inhibition | IC50 | 45.3 ± 3.7 | 5.2 ± 0.8 |

| COX-2 Inhibition | IC50 | 18.1 ± 2.5 | 0.9 ± 0.1 |

| COX-2 Selectivity Index | (IC50 COX-1 / IC50 COX-2) | 2.5 | 5.8 |

Conclusion

This technical guide outlines a systematic and robust in vitro approach to elucidate the potential biological activities of this compound. By progressing from general cytotoxicity screening to specific anti-inflammatory and enzyme inhibition assays, researchers can build a comprehensive profile of the compound's effects at the cellular level. The proposed workflows, grounded in established scientific principles and methodologies, provide a solid foundation for further preclinical development should the in vitro data prove promising. The insights gained from these studies will be critical in determining the therapeutic potential of this and structurally related compounds.

References

- 1. This compound [myskinrecipes.com]

- 2. Exploration of phenylpropanoic acids as agonists of the free fatty acid receptor 4 (FFA4): Identification of an orally efficacious FFA4 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journalajrb.com [journalajrb.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. MTT assay - Wikipedia [en.wikipedia.org]

- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. biotium.com [biotium.com]

- 11. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]

- 12. In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]

Methodological & Application

Application Notes and Protocols for the Quantification of 3-(4-(methylsulfonyl)phenyl)propanoic acid

Introduction

3-(4-(methylsulfonyl)phenyl)propanoic acid is a chemical entity of significant interest in pharmaceutical development and research. Its structural resemblance to known pharmacologically active molecules necessitates the development of robust and reliable analytical methods for its precise quantification in various matrices, including bulk drug substances, formulated products, and biological fluids. Accurate measurement of this compound is critical for pharmacokinetic studies, quality control, and stability testing.

This comprehensive guide provides detailed protocols for the quantification of this compound using two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies presented herein are grounded in established principles of analytical chemistry and are designed to meet the rigorous standards of scientific integrity and regulatory compliance.

Principles of the Analytical Methods

The choice of analytical methodology is dictated by the specific requirements of the study, including the desired sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC): This technique is a cornerstone of pharmaceutical analysis, offering excellent resolution and quantitative accuracy. For this compound, a reversed-phase HPLC method is most suitable. The principle lies in the partitioning of the analyte between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. The methylsulfonyl and propanoic acid moieties of the target molecule influence its retention characteristics. By optimizing the mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, a reproducible retention time and sharp peak shape can be achieved. Quantification is performed using an ultraviolet (UV) detector, leveraging the chromophoric nature of the phenyl ring in the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, particularly in complex biological matrices like plasma, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. After chromatographic separation, the analyte is ionized, and specific precursor-to-product ion transitions are monitored. This high degree of selectivity minimizes interference from matrix components, allowing for accurate quantification at very low concentrations.

These methods are validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring their suitability for their intended purpose.[1][2][3]

Experimental Workflow

The overall workflow for the quantification of this compound is a multi-step process designed to ensure the accuracy and reliability of the results.

Figure 1: A generalized workflow for the quantification of this compound.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where the analyte concentration is relatively high.

Protocol

1. Instrumentation and Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium phosphate monobasic (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Purified water (18.2 MΩ·cm)

-

Reference standard of this compound

2. Chromatographic Conditions:

-

Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile in a ratio of 60:40 (v/v). The buffer is prepared by dissolving potassium phosphate monobasic in water to a concentration of 20 mM and adjusting the pH to 3.0 with orthophosphoric acid.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 225 nm

-

Injection Volume: 10 µL

3. Standard Solution Preparation:

-

Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).

4. Sample Preparation:

-

Bulk Drug/Formulation: Accurately weigh a quantity of the sample equivalent to about 25 mg of the analyte and transfer it to a 25 mL volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the mark. Filter the solution through a 0.45 µm syringe filter before injection.

5. System Suitability:

-

Inject the working standard solution at a mid-range concentration six times. The relative standard deviation (%RSD) of the peak area should be less than 2.0%. The theoretical plates for the analyte peak should be greater than 2000, and the tailing factor should be less than 2.0.

6. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²), which should be ≥ 0.999.

-

Calculate the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Expected Performance Characteristics

The following table summarizes the expected performance characteristics of this HPLC method, based on validation data from structurally similar compounds.[3][4][5]

| Parameter | Expected Result |

| Linearity Range | 1 - 100 µg/mL (r² ≥ 0.999) |

| Precision (%RSD) | Intraday: ≤ 1.5%, Interday: ≤ 2.0% |

| Accuracy (%Recovery) | 98.0% - 102.0% |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for the sensitive and selective quantification of this compound in biological matrices such as human plasma, which is essential for pharmacokinetic studies.

Protocol

1. Instrumentation and Materials:

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Purified water (18.2 MΩ·cm)

-

Reference standard of this compound

-

Internal standard (IS), preferably a stable isotope-labeled version of the analyte.

2. LC-MS/MS Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.1-4.0 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Mass Transitions (MRM):

-

Analyte: m/z 227.1 → 163.1 (Quantifier), m/z 227.1 → 79.0 (Qualifier)

-

Internal Standard: To be determined based on the specific IS used.

-

3. Standard and Quality Control (QC) Sample Preparation:

-

Prepare stock solutions of the analyte and IS in methanol.

-

Spike blank plasma with the analyte stock solution to prepare calibration standards (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.

4. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (standard, QC, or unknown), add 200 µL of acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (90% A, 10% B) and inject into the LC-MS/MS system.

Method Validation and Trustworthiness

The LC-MS/MS method must be rigorously validated according to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[4] This validation ensures the trustworthiness of the data generated.

Figure 2: Key parameters for the validation of a bioanalytical method.

Expected Performance Characteristics

The following table outlines the anticipated performance characteristics for the LC-MS/MS method.

| Parameter | Expected Result |

| Linearity Range | 1 - 1000 ng/mL (r² ≥ 0.995) |

| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |

| Matrix Effect | Minimal and compensated by the internal standard |

| Recovery | Consistent and reproducible |

Conclusion

The HPLC and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific application, with HPLC being well-suited for routine quality control and LC-MS/MS offering the high sensitivity required for bioanalytical studies. Adherence to the outlined protocols and proper method validation will ensure the generation of high-quality, defensible data for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols: The Role of 3-(4-(Methylsulfonyl)phenyl)propanoic Acid in the Synthesis of Anticancer Agents

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the utility of 3-(4-(methylsulfonyl)phenyl)propanoic acid and its analogs as pivotal intermediates in the synthesis of selective COX-2 inhibitors for cancer research. This document provides the scientific rationale, detailed synthetic protocols, and methodologies for evaluating the anticancer properties of the resulting compounds.

PART 1: Application Notes

Introduction: A Key Building Block for Targeted Cancer Therapeutics

This compound is a crucial chemical intermediate in the synthesis of pharmacologically active molecules, particularly selective cyclooxygenase-2 (COX-2) inhibitors.[1] While not possessing significant intrinsic anticancer activity itself, its molecular scaffold is integral to the structure of potent anti-inflammatory and anticancer drugs such as Celecoxib and Etoricoxib. The presence of the methylsulfonyl group is a key feature for the design of drugs targeting COX enzymes.[1][2]

Scientific Rationale: Targeting the COX-2 Pathway in Oncology

The cyclooxygenase-2 (COX-2) enzyme is a significant target in cancer therapy. It is overexpressed in various malignancies, including colorectal, breast, lung, and prostate cancers.[3][4] High levels of COX-2 are associated with increased tumor growth, angiogenesis, and metastasis.[2][4] COX-2 exerts its pro-tumorigenic effects primarily through the synthesis of prostaglandin E2 (PGE2), which can promote cell proliferation, inhibit apoptosis, and modulate the tumor microenvironment.[3][5]

Selective COX-2 inhibitors, synthesized using intermediates like this compound, offer a targeted approach to cancer therapy by blocking the production of PGE2.[3]

Mechanism of Action of Synthesized COX-2 Inhibitors in Cancer

The anticancer effects of drugs derived from this compound, such as Celecoxib, are multifaceted and involve both COX-2-dependent and -independent mechanisms.

-

COX-2-Dependent Pathways: By inhibiting COX-2, these drugs reduce PGE2 levels, which in turn can suppress downstream signaling pathways like the Wnt/β-catenin and Akt signaling pathways, leading to decreased cancer cell proliferation and survival.[3][6]

-

COX-2-Independent Pathways: Studies have shown that Celecoxib can induce apoptosis in cancer cells that do not express COX-2.[1] These mechanisms include the inhibition of NF-κB signaling and the modulation of Bcl-2 family proteins, leading to mitochondria-mediated apoptosis.[7][8]

The following diagram illustrates the key signaling pathways affected by Celecoxib in cancer cells.

Caption: Signaling pathways modulated by Celecoxib in cancer cells.

PART 2: Synthetic Protocols

The following protocols describe the synthesis of Celecoxib and a key intermediate for Etoricoxib, highlighting the importance of the methylsulfonylphenyl moiety derived from precursors like this compound.

Protocol 1: Synthesis of Celecoxib

This two-step synthesis involves a Claisen condensation followed by a cyclization reaction to form the pyrazole ring of Celecoxib.

Caption: Synthetic workflow for Celecoxib.

Step 1: Claisen Condensation to form 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione

-

To a solution of 4-methylacetophenone (1 equivalent) in a suitable solvent such as toluene, add sodium methoxide (1.2 equivalents).

-

Add ethyl trifluoroacetate (1.2 equivalents) dropwise to the mixture at 25-30°C.

-

Heat the reaction mixture to 55-60°C and stir for approximately 4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to 20-25°C and quench with 10% aqueous hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,3-dione intermediate.[9]

Step 2: Cyclization to form Celecoxib

-

Dissolve the crude 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione (1 equivalent) in ethanol.

-

Add 4-hydrazinobenzenesulfonamide hydrochloride (1 equivalent) to the solution.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature to allow for the precipitation of the crude Celecoxib.

-

Isolate the product by filtration and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure Celecoxib.

Protocol 2: Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (Etoricoxib Intermediate)

This protocol describes the synthesis of a key ketone intermediate for the production of Etoricoxib.

-

In a reaction vessel, combine (4-methylsulfonyl)phenylacetic acid (1 equivalent) and a suitable solvent like anhydrous THF.

-

Heat the mixture to reflux (approximately 65-70°C).

-

Simultaneously add a solution of tert-butylmagnesium chloride in THF (3 equivalents) and a solution of the methyl ester of 6-methylpyridine-3-carboxylic acid (0.65 equivalents) to the refluxing mixture over a period of about 1 hour.

-

Maintain the reaction at reflux for an additional 2-3 hours.

-

Cool the reaction mixture and quench with an aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by crystallization to yield 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[10][11][12]

PART 3: In Vitro Anticancer Evaluation Protocols